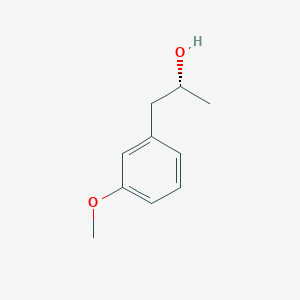
(R)-1-(3-Methoxyphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(3-methoxyphenyl)propan-2-ol: is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanol chain. The compound’s stereochemistry is denoted by the (2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(3-methoxyphenyl)propan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-bromoanisole reacts with a suitable Grignard reagent to form the desired product. Another method includes the reduction of the corresponding ketone using a chiral reducing agent to ensure the (2R) configuration is obtained.
Industrial Production Methods: Industrial production of (2R)-1-(3-methoxyphenyl)propan-2-ol often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-1-(3-methoxyphenyl)propan-2-ol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-methoxyphenylpropan-2-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenylpropanol derivatives.
Scientific Research Applications
Chemistry: (2R)-1-(3-methoxyphenyl)propan-2-ol is used as a chiral building block in organic synthesis. Its enantiomeric purity makes it valuable for the synthesis of other chiral compounds.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity for efficacy and safety.
Industry: In the industrial sector, (2R)-1-(3-methoxyphenyl)propan-2-ol is used in the production of fine chemicals and as a precursor for various synthetic materials.
Mechanism of Action
The mechanism by which (2R)-1-(3-methoxyphenyl)propan-2-ol exerts its effects depends on its application. In
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2R)-1-(3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7-8,11H,6H2,1-2H3/t8-/m1/s1 |
InChI Key |
JNKFBLWILRREOG-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)OC)O |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















